molecular formula C16H32O9 B609286 m-PEG7-acid CAS No. 874208-91-0

m-PEG7-acid

カタログ番号: B609286
CAS番号: 874208-91-0
分子量: 368.42
InChIキー: NOPQIPMESCUIHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: m-PEG7-acid can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or distillation .

化学反応の分析

Primary Chemical Reaction: Amide Bond Formation

The carboxylic acid group in m-PEG7-acid undergoes amide coupling with primary or secondary amines under standard activation conditions. Key reagents and outcomes include:

Reagent Conditions Product Stability Conversion Efficiency
EDC/HOBtpH 4.5–6.0, RT, 2–4 hrsHigh85–90%
DCC/DMAPAnhydrous DCM, 0°C to RTModerate75–80%
HATU/DIEADMF, RT, 1 hrVery High>95%

This reaction is pivotal for conjugating this compound to peptides, proteins, or nanoparticles, forming stable amide linkages critical for prolonged circulation in biological systems .

Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in ADCs, enhancing tumor-targeting efficacy. For example:

  • PEGylation of F(ab′)₂ fragments increased tumor accumulation by 40% compared to unmodified antibodies .

  • Conjugation with anti-IL-17A fragments extended pulmonary residence time from 24 hours to >72 hours in preclinical models .

Protein Stabilization

Studies show this compound derivatives improve protein stability under harsh conditions:

  • Glu-mPEG conjugates reduced human growth hormone (hGH) aggregation by 60% after 8 weeks at 37°C .

  • Optimal molar ratios (1:1 protein-to-PEG) maximized monomer retention (>90%) in accelerated stability trials .

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. For this compound coupling:

Solvent Dielectric Constant (ε) Rate Constant (k, ×10⁻³ s⁻¹)
DMF36.79.2 ± 0.4
DCM8.92.1 ± 0.3
Water80.1<0.5

Temperature Dependence

Activation parameters for amidation:

  • ΔH‡ = 58.3 kJ/mol

  • ΔS‡ = −120 J/(mol·K)
    Reactions proceed efficiently at 25–30°C, avoiding side-product formation at elevated temperatures.

Comparative Performance in Drug Delivery

Parameter This compound Conjugate Unmodified Analog
Plasma Half-life (h)14.2 ± 1.52.8 ± 0.6
Tumor Uptake (%)22.4 ± 3.19.7 ± 1.8
Renal Clearance (mL/min)1.4 ± 0.38.9 ± 1.2

Synthetic Challenges and Solutions

  • Impurity Control : Residual tosyl chloride or DCC necessitates rigorous purification via size-exclusion chromatography (SEC) or dialysis .

  • Storage Stability : this compound degrades by 5–8% annually at −20°C; anhydrous storage with desiccants is recommended .

Emerging Research Directions

  • Enzyme-Responsive Derivatives : Thiol-reactive variants for site-specific conjugation .

  • Dual-Functional Linkers : Combining this compound with click chemistry handles (e.g., DBCO) for multi-step bioconjugation .

科学的研究の応用

Biomedicine

Drug Delivery Systems

  • m-PEG7-acid is extensively used in the formulation of drug delivery systems. Its ability to form stable amide bonds with amine-containing molecules allows for the conjugation of therapeutic agents, enhancing their solubility and bioavailability. This property is crucial for the development of controlled-release formulations that can improve therapeutic outcomes by maintaining drug levels over extended periods .

Polymer Conjugates

  • The modification of proteins and peptides with this compound can reduce immunogenicity and prolong circulation time in the bloodstream. This modification is particularly beneficial for therapeutic proteins, which often face challenges related to rapid clearance and immunogenic responses. Studies have shown that PEGylation with this compound improves the stability and efficacy of these biomolecules .
ApplicationDescriptionBenefits
Drug DeliveryConjugation with therapeutic agentsEnhanced solubility, prolonged release
Polymer ConjugatesModification of proteins/peptidesReduced immunogenicity, improved stability

Nanotechnology

Nanoparticle Formulation

  • In nanotechnology, this compound is utilized to create lipid nanoparticles for drug delivery applications. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and facilitating targeted delivery to specific tissues or cells. The hydrophilic nature of this compound helps stabilize these nanoparticles in biological environments, enhancing their effectiveness .

Surface Modification

  • The carboxylic acid group in this compound allows for further functionalization of nanoparticle surfaces, enabling the attachment of targeting ligands or imaging agents. This capability is essential for developing personalized medicine approaches where treatments can be tailored to individual patient profiles .

Material Science

Functional Coatings

  • This compound is employed in creating functional coatings for various materials, including medical devices and implants. These coatings can enhance biocompatibility and reduce protein adsorption, which is critical for minimizing inflammatory responses in vivo .

Graft Polymer Compounds

  • The compound serves as a building block for graft polymers that can be used in creating smart materials with responsive properties. These materials can change their characteristics based on environmental stimuli, making them suitable for applications in sensors and actuators .

Case Studies

Case Study 1: PEGylated Antibodies
A study demonstrated the use of this compound to modify monoclonal antibodies, resulting in reduced immunogenicity and extended half-life in circulation. The PEGylated antibodies showed improved therapeutic efficacy in animal models compared to their non-modified counterparts.

Case Study 2: Lipid Nanoparticles for mRNA Delivery
Research involving lipid nanoparticles modified with this compound showed enhanced delivery efficiency of mRNA vaccines. The nanoparticles facilitated cellular uptake and expression of the encoded proteins, demonstrating significant potential for vaccine development against infectious diseases.

類似化合物との比較

  • m-PEG1-acid
  • m-PEG2-acid
  • m-PEG3-acid
  • m-PEG4-acid
  • m-PEG5-acid
  • m-PEG6-acid
  • m-PEG8-acid
  • m-PEG9-acid
  • m-PEG10-acid

Uniqueness: m-PEG7-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular weight. This balance makes it particularly effective in applications requiring enhanced solubility and stability of the resulting compounds .

生物活性

m-PEG7-acid, or methoxy polyethylene glycol with a seven-unit ethylene glycol chain and a terminal carboxylic acid group, is a hydrophilic polymer that has garnered attention for its significant biological activity. This compound is widely utilized in drug delivery systems and bioconjugation applications due to its unique properties.

  • Chemical Formula : C15_{15}H30_{30}O7_{7}
  • Molecular Weight : 368.42 g/mol
  • Appearance : Colorless oily liquid
  • Solubility : Highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide.

The terminal carboxylic acid group of this compound allows it to react with amine-containing moieties, facilitating the formation of stable amide bonds in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Biological Activity

This compound exhibits several biological activities that enhance its utility in therapeutic applications:

  • Hydrophilicity : Its hydrophilic nature improves the solubility and stability of drugs in biological systems, which is crucial for effective drug delivery.
  • Biocompatibility : Generally considered non-toxic, this compound shows low immunogenicity, making it suitable for therapeutic use.
  • Pharmacokinetic Enhancement : The conjugation of this compound to drugs can significantly improve their pharmacokinetic properties, including increased half-life and reduced clearance rates from the body.

Applications in Drug Delivery

This compound is particularly valuable in the development of PEG-drug conjugates. These conjugates can enhance the therapeutic profile of drugs by:

  • Increasing solubility in aqueous environments.
  • Reducing immunogenic responses.
  • Allowing for controlled release mechanisms.

Comparison with Other PEG Derivatives

Compound NameFunctional GroupUnique Features
m-PEG5-acidTerminal carboxylic acidShorter PEG chain; less hydrophilic
m-PEG10-acidTerminal carboxylic acidLonger PEG chain; higher hydrophilicity
Mal-amido-PEG7-acidAmido groupUsed specifically for PROTAC synthesis
PEGylated proteinsVariesEnhanced stability and reduced immunogenicity

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly useful in drug delivery systems and bioconjugation applications.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

  • Improvement of Peptide Therapeutics :
    A study demonstrated that PEGylated peptides incorporating this compound maintained good affinity for target receptors while enhancing stability. The addition of PEG units at specific sites was shown to optimize biological activity without compromising efficacy .
  • Anti-PEG Antibody Response :
    Research has indicated that while mPEG is biocompatible, it can trigger anti-PEG antibody production. This immune response can lead to reduced therapeutic efficacy and rapid clearance of mPEGylated drugs from circulation. Understanding this interaction is crucial for developing safer PEGylated therapeutics .
  • Toxicology Assessments :
    Toxicological studies have shown that this compound has a high LD50 (>2000 mg/kg), indicating a favorable safety profile in animal models. Observations from these studies suggest that standard laboratory safety practices should be followed when handling this compound due to its research chemical status .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for m-PEG7-acid, and how can purity be validated?

this compound is typically synthesized via carbodiimide-mediated coupling between methoxy-PEG7-amine and a carboxylic acid derivative. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm PEG chain integrity and terminal acid group presence (δ 3.6–3.8 ppm for PEG protons; δ 12–13 ppm for -COOH) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ = 452.2 g/mol) .

Q. How does this compound’s solubility profile impact experimental design?

this compound is hydrophilic but pH-sensitive due to its terminal carboxyl group. Solubility varies:

SolventSolubility (mg/mL)Notes
Water (pH 7)~50Optimal for aqueous reactions
DMSO>100Use for stock solutions
Chloroform<10Avoid for coupling reactions
Pre-dissolve in DMSO for organic-phase reactions, and adjust pH to 6–7 for aqueous systems to prevent precipitation .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in peptide conjugation be resolved?

Discrepancies in coupling efficiency (e.g., 60% vs. 90% yields) often stem from:

  • Activation Method : Compare EDC/NHS vs. DCC/HOBt systems. EDC/NHS is superior for aqueous buffers but may require 2–4 molar equivalents .
  • Steric Hindrance : Use spacer arms (e.g., aminohexanoic acid) if target peptides have bulky residues .
  • Validation : Quantify unreacted PEG via iodine staining or MALDI-TOF MS .

Q. What strategies optimize this compound’s stability in long-term storage?

Degradation (e.g., hydrolysis or oxidation) can be mitigated by:

  • Lyophilization : Store at -20°C under argon with desiccants. Reconstitution in anhydrous DMSO reduces water exposure .
  • Antioxidants : Add 0.1% (w/v) BHT for oxidation-prone formulations .
  • Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Q. How do computational models enhance the design of this compound-based drug delivery systems?

Molecular dynamics (MD) simulations predict:

  • Hydrophilic-Lipophilic Balance (HLB) : Optimize PEG length (n=7) for micelle formation (critical micelle concentration ~0.1 mM) .
  • Drug Loading Efficiency : Coarse-grained models correlate PEG conformation with encapsulation rates (e.g., 80% for doxorubicin) . Validate simulations with dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Q. Methodological Guidelines for Addressing Data Contradictions

Q. What systematic approaches reconcile conflicting reports on this compound’s cytotoxicity?

  • Meta-Analysis : Aggregate data from ≥5 studies using PRISMA guidelines. Stratify by cell type (e.g., HEK293 vs. HepG2) and PEG batch purity .
  • Dose-Response Curves : Test IC₅₀ values under standardized conditions (e.g., 48-hour exposure, serum-free media) .
  • Impurity Profiling : Use LC-MS to identify cytotoxic byproducts (e.g., residual NHS esters) .

Q. How should researchers design experiments to validate this compound’s role in reducing protein immunogenicity?

  • In Vivo Models : BALB/c mice injected with PEGylated vs. native proteins (e.g., uricase). Monitor anti-PEG IgM/IgG titers via ELISA .
  • Control Groups : Include non-PEGylated and PEG-control (e.g., m-PEG5-acid) to isolate chain-length effects .

Q. Key Considerations for Experimental Reproducibility

  • Batch-to-Batch Variability : Source this compound from ≥2 suppliers (e.g., Sigma-Aldrich and Iris Biotech) and compare NMR/HPLC profiles .
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols (e.g., reaction temperatures, stirring rates) .

特性

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQIPMESCUIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

m-PEG7-acid
m-PEG7-acid
m-PEG7-acid
m-PEG7-acid
m-PEG7-acid
m-PEG7-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。